p-Amino-D-phenylalanine hydrochloride
Description
Significance as a Chiral Amino Acid Derivative in Advanced Chemical Synthesis
The utility of p-Amino-D-phenylalanine hydrochloride in advanced chemical synthesis stems from its distinct structural features: the D-enantiomeric form and the reactive para-amino group. Unnatural α-amino acids, particularly phenylalanine derivatives, are vital building blocks for synthesizing peptides, natural products, and pharmaceutical molecules. nih.gov The incorporation of D-amino acids like p-Amino-D-phenylalanine into peptide chains offers a significant advantage by conferring enhanced stability against proteolytic enzymes. ptfarm.pl This resistance to degradation is crucial for developing peptide-based drugs with improved bioavailability and longer half-lives.
The presence of the hydrophobic phenyl ring contributes to better transport properties through cellular membranes. ptfarm.pl Furthermore, the para-amino group serves as a versatile chemical handle. It can be selectively protected and later modified to introduce other functional groups or to link the amino acid to other molecules. nih.gov For instance, the synthesis of p-azidophenylalanine, a photo-crosslinking probe, can be achieved from p-aminophenylalanine, showcasing the synthetic utility of the amino group. nih.gov Research has demonstrated the use of p-Amino-D-phenylalanine as a synthetic building block in the creation of antagonists for the CXCR4 receptor, which is implicated in various diseases. caymanchem.com Its role as a precursor allows for the construction of complex, biologically active molecules with tailored properties. nih.gov
Role in the Development of Research Probes and Biomolecular Tools
This compound is an important component in the design and synthesis of sophisticated research probes and biomolecular tools. Its structure is well-suited for creating molecules that can investigate biological processes with high specificity. The D-configuration provides metabolic stability, a desirable trait for probes used in biological systems, as it prevents rapid degradation by proteases that typically recognize L-amino acids. ptfarm.pltaylorandfrancis.com
The para-amino group on the phenyl ring is particularly useful as a point of attachment for various reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-activatable cross-linkers. nih.gov This functionalization enables the creation of probes for a range of applications, including:
Photoaffinity Labeling: The amino group can be converted to an azido (B1232118) group, creating a photo-activatable probe that can form covalent bonds with interacting proteins upon UV irradiation, helping to identify and characterize binding partners and receptor sites. wikipedia.orgnih.gov
Fluorescence Sensing: The compound can be incorporated into fluorescent probes. For example, derivatives of perylene (B46583) bisimide have been used to create sensors that can selectively detect D-phenylalanine through changes in fluorescence, demonstrating the potential for developing enantioselective analytical tools. nih.gov
Peptide-Based Research Tools: By incorporating p-Amino-D-phenylalanine into peptide sequences, researchers can create stable analogues of natural peptides. ptfarm.pl These analogues are used to study peptide-receptor interactions, enzyme mechanisms, and signaling pathways without the complication of rapid enzymatic breakdown. taylorandfrancis.com For example, it has been used in structure-activity relationship studies of CXCR4 antagonists with cyclic pentapeptide scaffolds. caymanchem.com
Overview of Stereochemical Purity Requirements in Research Applications
In research involving chiral molecules like p-Amino-D-phenylalanine, establishing and maintaining high stereochemical purity is paramount. Biological systems, including enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity. The interaction of a molecule with its biological target can be critically dependent on its three-dimensional structure; often, only one enantiomer is active while the other may be inactive or even exhibit different, sometimes undesirable, effects. nih.gov Therefore, the use of enantiomerically pure compounds is essential for obtaining clear, reproducible, and meaningful experimental results.
The presence of the L-enantiomer as an impurity could lead to ambiguous data, confounding the interpretation of biological activity. Given that D-amino acids are often present in biological samples at concentrations one or two orders of magnitude lower than their L-counterparts, highly sensitive and accurate analytical methods are required. researchgate.net Several chromatographic techniques are routinely employed to determine the enantiomeric purity of amino acids and their derivatives. researchgate.netresearchgate.netspringernature.com
| Analytical Method | Principle | Detection | Key Features |
| Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral stationary phase column. cat-online.comjamstec.go.jp | Flame Ionization Detector (FID) or Mass Spectrometry (MS). cat-online.com | High resolution for separating all proteinogenic amino acids and their enantiomers. Requires derivatization to make amino acids volatile. cat-online.com |
| High-Performance Liquid Chromatography (HPLC) | Separation using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.netspringernature.com | UV or Fluorescence Detector (often requires a chromophoric group like Fmoc). cat-online.com | Can analyze some derivatives directly. HPLC-MS methods are powerful for determining stereochemistry in complex samples. springernature.com |
| GC-Mass Spectrometry (GC-MS) with Deuterium (B1214612) Labeling | Monitors deuterium exchange in the α-position during sample preparation (hydrolysis and derivatization) to accurately quantify the original proportion of the D-amino acid. cat-online.com | Mass Spectrometry (MS). | A highly accurate method recommended for derivatives with specifications <0.3% deviation and for analyzing peptides where racemization during hydrolysis is possible. cat-online.com |
This table provides a summary of common analytical techniques used to determine the stereochemical purity of amino acids.
Historical Context of D-Amino Acid Research and its Analogues
The study of D-amino acids has undergone a significant transformation since their discovery. For many years after the first synthesis of phenylalanine in 1882 and the subsequent elucidation of protein structure, it was believed that only L-amino acids were biologically relevant in higher organisms. wikipedia.orgnih.gov D-amino acids were largely considered "unnatural" and were primarily associated with the cell walls of bacteria, where they play a structural role in peptidoglycan. wikipedia.orgnih.gov The first report of their presence in insects and mollusks came in the 1950s. wikipedia.org
Over the past few decades, this perception has changed dramatically. Extensive research has revealed that free D-amino acids are present in mammals, including humans, and fulfill specific and vital biological functions. nih.govnih.gov Key discoveries include:
D-Serine: Found in high concentrations in the brain, it acts as a co-agonist at NMDA-type glutamate (B1630785) receptors and is involved in learning, memory, and synaptic plasticity. nih.govwikipedia.org
D-Aspartate: Plays a role in the development of the nervous and endocrine systems and is involved in regulating hormone synthesis and secretion. nih.govwikipedia.org
This growing understanding of the endogenous roles of D-amino acids has spurred interest in D-amino acid analogues like p-Amino-D-phenylalanine. Initially, the primary use of synthetic D-amino acids was to create peptidomimetics with enhanced stability. ptfarm.pl However, as the field evolves, these analogues are now being explored for their potential to modulate the biological pathways involving natural D-amino acids and as building blocks for novel therapeutics targeting a wide range of diseases. nih.govneu.edu The journey of D-amino acids from microbiological curiosities to key players in mammalian physiology underscores a dynamic area of ongoing scientific inquiry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718476 | |
| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196408-63-6 | |
| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Amino-D-phenylalanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Enantioselective Preparation
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalytic methods offer a green and highly specific alternative to chemical synthesis for producing enantiopure amino acids. nih.govacs.org These methods utilize enzymes that operate under mild conditions and exhibit exceptional stereoselectivity, often eliminating the need for complex protection and resolution steps. nih.gov
Several enzymatic strategies are relevant for the synthesis of D-phenylalanine derivatives:
Kinetic Resolution: In this approach, an enzyme selectively acts on one enantiomer in a racemic mixture. For example, Phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis can stereoselectively convert L-phenylalanine from a DL-racemic mixture into trans-cinnamic acid, leaving behind highly pure D-phenylalanine. nih.gov The product can be easily separated, making this an attractive method. nih.gov
Asymmetric Synthesis from Prochiral Precursors: Engineered enzymes can synthesize D-amino acids directly from achiral starting materials. D-amino acid dehydrogenases (DAADHs) and D-amino acid transaminases (D-TAs) can convert α-keto acids (e.g., p-aminophenylpyruvic acid) into the corresponding D-amino acid with high enantiomeric purity. mdpi.comacs.orgresearchgate.net Protein engineering efforts have been employed to improve the activity and substrate scope of these enzymes for the synthesis of various D-phenylalanine derivatives. nih.govresearchgate.net
Deracemization Cascades: Multi-enzyme cascade reactions can convert a racemic amino acid entirely into a single D-enantiomer. One such system couples the stereoselective oxidation of the L-enantiomer (using an L-amino acid oxidase) with a non-selective reduction of the intermediate α-keto acid back to the racemic amino acid, which re-enters the cycle. nih.gov A parallel stereoselective amination of the keto acid by a D-transaminase then produces the D-amino acid, achieving a theoretical yield of 100%. mdpi.comnih.gov
These biocatalytic routes are particularly powerful for creating non-natural amino acids like p-Amino-D-phenylalanine, offering efficient and environmentally friendly production pathways. biorxiv.org
Stereoinversion Cascades from L-Amino Acids to D-Amino Acids
D-Amino Acid Dehydrogenase Applications
The second key enzymatic step is the asymmetric reductive amination of the α-keto acid intermediate, which is catalyzed by a D-amino acid dehydrogenase (DAADH). While naturally occurring DAADHs are rare, enzymes with this desired activity have been successfully engineered from meso-diaminopimelate dehydrogenase (DAPDH, EC 1.4.1.16). nih.gov DAPDH naturally acts on the D-center of meso-2,6-diaminopimelate. researchgate.net Through protein engineering, its substrate specificity can be altered to accept a broad range of α-keto acids. nih.gov
The DAPDH from the thermophilic bacterium Symbiobacterium thermophilum (StDAPDH) has been a common target for such engineering. researchgate.netnih.gov By employing site-saturation mutagenesis on residues within the substrate-binding pocket, variants with significantly enhanced activity towards non-native substrates like phenylpyruvic acid have been created. researchgate.netnih.gov For instance, the single mutant H227V of StDAPDH showed a 35.1-fold increase in specific activity for the synthesis of D-phenylalanine compared to the wild-type enzyme. researchgate.netnih.gov These engineered DAADHs exhibit high stereoselectivity, ensuring the production of D-amino acids with excellent enantiomeric purity (>99% ee). nih.gov This high fidelity is preserved even after mutations are introduced to broaden the substrate range to include aromatic amino acids. nih.gov
Table 2: Engineered meso-Diaminopimelate Dehydrogenase (DAPDH) Variants for D-Phenylalanine Synthesis
| Enzyme | Origin | Mutation | Improvement in Activity vs. Wild-Type | Reference |
|---|---|---|---|---|
| StDAPDH | Symbiobacterium thermophilum | H227V | 35.1-fold increase | nih.gov, researchgate.net |
| PvDAPDH | Proteus vulgaris | W121A/R181S/H227I | 85-fold increase | researchgate.net |
| CgDAADH | Corynebacterium glutamicum | Multiple (5 mutations) | Created broad substrate range for various D-amino acids | nih.gov |
Asymmetric Resolution via Immobilized Enzymes (e.g., Phenylalanine Ammonia-Lyase)
An alternative strategy for producing enantiopure D-amino acids is the kinetic resolution of a racemic mixture (DL-amino acid). Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) is an effective biocatalyst for this purpose. plos.orgnih.gov PAL stereoselectively catalyzes the deamination of the L-enantiomer of phenylalanine or its derivatives into the corresponding trans-cinnamic acid and ammonia, leaving the D-enantiomer unreacted. plos.orgnih.govnih.gov This method is particularly attractive because the product, such as trans-cinnamic acid, often has low solubility at acidic pH, allowing for easy separation from the desired D-phenylalanine. plos.orgnih.gov
To enhance the stability, reusability, and scalability of the process, PAL is often immobilized on a solid support. frontiersin.org Various materials, including mesoporous silica (B1680970) (like MCM-41), single-walled carbon nanotubes, and nylon tubing, have been used as supports. plos.orgnih.gov Immobilization allows the enzyme to be used in different bioreactor configurations, such as a recirculating packed-bed reactor (RPBR), which can offer higher efficiency and productivity compared to a standard stirred-tank reactor. plos.orgnih.govnih.gov
Using immobilized PAL from Rhodotorula glutinis, an efficient process for the resolution of DL-phenylalanine was developed. plos.orgnih.govnih.gov Under optimal conditions in a scaled-up RPBR, a productivity of 7.2 g L⁻¹ h⁻¹ for D-phenylalanine with an enantiomeric excess (eeD) greater than 99% was achieved. nih.govnih.gov The immobilized enzyme demonstrated excellent operational stability, retaining its activity over multiple reaction cycles. nih.gov
Table 3: Performance of Immobilized Phenylalanine Ammonia-Lyase (PAL) in a Recirculating Packed-Bed Reactor for D-Phenylalanine Production
| Parameter | Value | Reference |
|---|---|---|
| Enzyme Source | Rhodotorula glutinis JN-1 | plos.org, nih.gov |
| Immobilization Support | Modified Mesoporous Silica (MCM-41-NH-GA) | plos.org, nih.gov |
| Volumetric Conversion Rate of L-Phe | 96.7 mM h⁻¹ | nih.gov |
| Productivity of D-Phe (ee >99%) | 0.32 g L⁻¹ h⁻¹ | nih.gov |
| Scaled-Up Productivity (25-fold) | 7.2 g L⁻¹ h⁻¹ | nih.gov, nih.gov |
| Operational Stability | No decrease in conversion after 16 batches | nih.gov |
Optimization of Bioreactor Systems for Production
The transition from laboratory-scale synthesis to industrial production of compounds like p-Amino-D-phenylalanine hydrochloride necessitates the optimization of bioreactor systems. This involves fine-tuning various physical and chemical parameters to maximize the yield and productivity of either the recombinant enzymes used in biocatalysis or the final amino acid product itself. mdpi.commdpi.com
Key parameters that are typically optimized include temperature, pH, dissolved oxygen (DO) levels, and agitation speed. mdpi.commdpi.comnih.gov For instance, DO is critical and is often controlled via a cascade system that adjusts agitation and aeration rates to balance cell growth with protein expression, as high oxygen can favor growth but also increase oxidative stress. mdpi.com The pH is maintained within an optimal range for enzyme activity, commonly between 6.5 and 7.2, using automated addition of acid or base. mdpi.comnih.gov
Feeding strategies are also crucial, especially in fed-batch fermentations. A controlled feed of the primary carbon source, such as glucose or glycerol, prevents the accumulation of inhibitory byproducts and allows for high-density cell cultures. mdpi.comnih.gov The composition of the fermentation medium, including nitrogen sources and trace elements, is carefully formulated to support robust growth and high production titers. amazonaws.comnih.gov By optimizing these conditions in fermenters ranging from small-scale (5 L) to industrial-scale (1 m³), the productivity of biocatalytic processes can be significantly enhanced, making them commercially viable. mdpi.comnih.gov
Table 4: Key Parameters for Optimization in Bioreactor Fermentation
| Parameter | Typical Optimal Range/Strategy | Purpose | Reference |
|---|---|---|---|
| Temperature | 30°C - 37°C | Promotes optimal cell growth and enzyme activity. | mdpi.com |
| pH | 6.5 - 7.2 | Maintains maximum enzyme activity and stability. | mdpi.com |
| Dissolved Oxygen (DO) | Controlled at 30-50% air saturation | Balances metabolic needs for growth and production. | mdpi.com |
| Agitation Speed | 250 - 500 rpm (variable) | Ensures homogeneity and aids oxygen transfer. | nih.gov, mdpi.com |
| Substrate Feeding | Exponential or pH-stat fed-batch | Controls growth rate and prevents byproduct formation. | nih.gov, amazonaws.com |
Chemical Modification and Derivatization Strategies for Research Applications
Strategies for Amino and Carboxyl Group Derivatization
The derivatization of p-Amino-D-phenylalanine's functional groups is a critical first step for its use in further applications. The presence of two distinct primary amino groups—the α-amine and the aromatic p-aniline—necessitates chemoselective strategies. The α-amine is more basic (pKa ≈ 9.1) than the aromatic p-amino group (pKa ≈ 4.25), allowing for preferential acylation of the p-amino group under controlled pH conditions (e.g., pH 4.6) thaiscience.info.
Common derivatization strategies involve the introduction of protecting groups, which is discussed in detail in the following sections. Beyond protection, these groups can be derivatized to alter solubility, introduce labels, or prepare the amino acid for specific coupling chemistries. For instance, the carboxyl group can be esterified (e.g., methyl ester, OMe) to prevent its participation in amide bond formation when the amino groups are the intended reaction sites nih.gov. Conversely, the amino groups can be acylated or converted into other functional moieties. Palladium-catalyzed cross-coupling reactions have been employed for the selective N-arylation of the p-amino group in unprotected peptides, leveraging its depressed pKa to achieve chemoselectivity over more basic aliphatic amines like lysine researchgate.netnih.gov.
Incorporation of Protecting Groups for Selective Reactions
Orthogonal protection strategies are fundamental to the successful application of p-Amino-D-phenylalanine in complex chemical syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS). An orthogonal system allows for the selective removal of one protecting group under specific conditions while others remain intact iris-biotech.debiosynth.com. This enables precise control over the reaction sequence, directing bond formation to the desired functional group. The most common strategies in modern peptide chemistry are based on Fmoc and Boc chemistries iris-biotech.deamericanpeptidesociety.org.
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the most prevalent method in modern SPPS due to its mild deprotection conditions americanpeptidesociety.orgaltabioscience.com. The Fmoc group is used for the temporary protection of the α-amino group. It is stable to acidic conditions but is readily cleaved by a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF) altabioscience.comchempep.com.
When incorporating p-Amino-D-phenylalanine into a peptide using Fmoc-SPPS, the α-amino group is protected with Fmoc. An orthogonal, acid-labile protecting group must then be used for the p-amino side chain to prevent it from reacting during peptide chain elongation. This bis-orthogonal approach allows the Fmoc group to be removed at each cycle of amino acid addition, while the side-chain protection remains until the final acid-mediated cleavage from the resin iris-biotech.deresearchgate.net. A common choice for the p-amino group is the Boc protecting group (see section 3.2.2). Alternatively, other groups like the allyloxycarbonyl (Alloc) group, which is removed by palladium(0) catalysis, can be used for the p-amino side chain, providing a third level of orthogonality thaiscience.info.
Table 1: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions | Stability |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis |
| tert-Butoxycarbonyl | Boc | α-Amino or Side-Chain Amino | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
| Benzyl | Bzl | Side-Chain Carboxyl/Hydroxyl | Strong Acid (e.g., HF), Hydrogenolysis | Base, mild acid (TFA) |
| tert-Butyl | tBu | Side-Chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. In the classic Merrifield SPPS strategy, the Boc group serves as the temporary Nα-protecting group and is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups (often benzyl-based, Bzl) are then removed at the end of the synthesis using a much harsher acid, such as hydrofluoric acid (HF) biosynth.comiris-biotech.de.
In the context of modern Fmoc-based SPPS, the Boc group is more commonly used as a permanent or semi-permanent protecting group for amino acid side chains, including the p-amino group of p-Amino-D-phenylalanine nih.gov. For example, the commercially available building block Fmoc-D-Phe(4-NH-Boc)-OH is designed for this purpose. The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the tBu-based side-chain protecting groups and the peptide's cleavage from the resin during the final treatment with a strong acid cocktail (e.g., 95% TFA) iris-biotech.decem.com. This orthogonal Fmoc/Boc(tBu) combination is a cornerstone of modern peptide chemistry iris-biotech.deresearchgate.net.
Introduction of Reactive Handles for Further Conjugation
The p-amino group of p-Amino-D-phenylalanine is an excellent site for introducing reactive functionalities, transforming the amino acid into a versatile tool for bioconjugation, labeling, and immobilization.
The aromatic p-amino group can be chemically converted into a diazonium salt. This process, known as diazotization, is typically carried out by treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C) masterorganicchemistry.comstackexchange.com. The resulting diazonium salt ([Ar-N≡N]⁺Cl⁻) is a highly reactive electrophile lkouniv.ac.inwikipedia.org.
The diazonium group is an excellent leaving group (N₂ gas), allowing the aryl cation to be attacked by various nucleophiles. More relevant for immobilization, diazonium salts can react directly with surfaces to form stable, covalent aryl-surface bonds nih.gov. They can also undergo azo coupling reactions with electron-rich aromatic compounds (such as phenols or anilines) present on a functionalized surface, forming a stable azo linkage (-N=N-) lkouniv.ac.in. This chemistry enables the covalent attachment of peptides containing p-Amino-D-phenylalanine to solid supports for applications in affinity chromatography or heterogeneous catalysis.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage biosyntan.debachem.com. The p-amino group of p-Amino-D-phenylalanine can be readily converted into an azide group (-N₃), creating a "clickable" amino acid.
The synthesis of p-azido-phenylalanine from p-amino-phenylalanine is a well-established procedure nih.govanaspec.com. One common method involves the diazotization of the p-amino group, followed by substitution with an azide salt (e.g., sodium azide) nih.gov. Once incorporated into a peptide, the azido-phenylalanine residue can be selectively conjugated to molecules containing a terminal alkyne. This allows for the attachment of various moieties, such as fluorescent dyes, polyethylene glycol (PEG) chains, or other biomolecules, with high specificity and efficiency bachem.comresearchgate.net.
Site-Selective Functionalization of the Phenylalanine Backbone
The ability to perform site-selective modifications on amino acid residues within peptides and proteins is crucial for enhancing their therapeutic properties and for developing new research tools. researchgate.net For phenylalanine, and by extension p-Amino-D-phenylalanine, the focus of functionalization is often on the phenyl ring, which is typically unreactive compared to other residues like lysine or cysteine. chemrxiv.org However, advanced chemical methods have been developed to achieve direct and selective modifications of the phenylalanine backbone.
One prominent strategy involves the direct functionalization of the C-H bonds of the aromatic ring. Palladium-catalyzed C(sp2)-H olefination and alkynylation have been demonstrated on phenylalanine residues within peptides. semanticscholar.org This method allows for the introduction of new functionalities directly onto the phenyl ring, offering a way to create modified peptides with altered properties. Similarly, site-selective aqueous C–H acylation of tyrosine-containing oligopeptides has been achieved, illustrating a potential pathway for modifying other aromatic amino acids. semanticscholar.org
Another powerful technique is photoredox catalysis, which enables the site-selective bioconjugation of phenylalanine under mild conditions. chemrxiv.orgchemrxiv.org In this approach, a photosensitizer is used to generate a phenylalanine radical cation intermediate. chemrxiv.org This reactive intermediate can then be attacked by a nucleophile, such as a pyrazole moiety, leading to the formation of a new covalent bond, typically at the para-position of the phenyl ring. chemrxiv.org This method has been successfully applied to modify peptides and even proteins like insulin. researchgate.netchemrxiv.org The para-amino group of p-Amino-D-phenylalanine itself offers a key handle for selective modification. For instance, it can be converted into a diazonium salt, which can then be transformed into various other functional groups. A significant application is its conversion to an azide group (p-azido-phenylalanine). nih.govnih.gov This azide moiety is a bioorthogonal chemical handle that facilitates "click" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for attaching diverse chemical groups. nih.gov
The table below summarizes key research findings on the site-selective functionalization of the phenylalanine backbone.
| Functionalization Strategy | Methodology | Key Findings | Potential Application for p-Amino-D-phenylalanine |
| Photoredox C-H Functionalization | Visible-light-induced tagging using a photosensitizer to generate a radical cation intermediate. chemrxiv.org | Enables site-selective bioconjugation of phenylalanine with moieties like pyrazole under mild conditions. researchgate.netchemrxiv.org | Modification of the phenyl ring at positions ortho to the amino group. |
| Palladium-Catalyzed C-H Activation | Use of a Palladium catalyst to achieve C(sp2)-H olefination and alkynylation on the phenyl ring. semanticscholar.org | Allows for direct and site-selective introduction of olefinic and alkynyl groups to phenylalanine residues in peptides. semanticscholar.org | Introduction of diverse functional groups to the aromatic ring for further conjugation. |
| Conversion of Amino to Azido (B1232118) Group | Diazotransfer reaction to convert the para-amino group into a para-azido group. nih.govnih.gov | Creates a bioorthogonal azide handle for "click" chemistry, enabling highly specific conjugation. nih.gov | Direct conversion of the inherent amino group to an azide for subsequent molecular conjugation via click reactions. |
Molecular Conjunction Approaches for Altering Properties
Molecular conjunction involves covalently attaching molecules (e.g., polymers, lipids, fluorophores) to a peptide to modify its properties, such as extending its half-life, reducing degradation, or enabling imaging. neulandlabs.com For p-Amino-D-phenylalanine, both the inherent amino and carboxyl groups, as well as the functionalizable phenyl ring, serve as potential sites for conjugation.
A primary strategy for conjugation is through the azide group derived from p-amino-phenylalanine. The azide facilitates highly efficient and specific "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov These reactions allow for the attachment of a wide variety of molecules, including fluorescent dyes, polyethylene glycol (PEG) chains, or cytotoxic drugs, without affecting other functional groups in the peptide. nih.govneulandlabs.com
PEGylation, the attachment of PEG chains, is a widely used technique to improve the pharmacokinetic properties of peptide therapeutics. neulandlabs.com Conjugation can be directed to the N-terminal amine or the side chain of lysine residues using activated PEGs. neulandlabs.com In the context of a peptide containing p-Amino-D-phenylalanine, the para-amino group provides an additional, specific site for such modifications.
Furthermore, conjugation can be used to introduce fluorophores for imaging applications. By synthesizing unnatural amino acids with conjugated aryl-alkyne side chains, researchers have created fluorescent phenylalanine analogues. acs.org Extending the π-conjugation within the molecule lowers the HOMO-LUMO energy gap, shifting fluorescence to longer wavelengths and enhancing brightness. acs.org This principle can be applied by functionalizing the backbone of p-Amino-D-phenylalanine with similar conjugated systems. The incorporation of noncanonical amino acids with unique bioorthogonal chemical handles, such as p-propargyloxy-L-phenylalanine, has been used for efficient and site-specific fluorescent dye conjugation to study protein dynamics. mdpi.com
The table below details various molecular conjunction approaches and their effects on the properties of the modified molecule.
| Conjugation Approach | Attached Moiety | Method | Effect on Properties |
| Click Chemistry | Alkyne-containing molecules (e.g., fluorophores, drugs) | Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with a p-azido-phenylalanine residue. nih.gov | Enables highly specific and efficient attachment of diverse functionalities for imaging, targeting, or therapeutic delivery. nih.gov |
| PEGylation | Polyethylene Glycol (PEG) | Reaction of an activated PEG with an amine group (e.g., the para-amino group). neulandlabs.com | Extends plasma half-life, increases solubility, and protects against enzymatic degradation. neulandlabs.com |
| Fluorophore Attachment | Fluorescent Dyes / Aryl-alkynes | One-pot synthesis via Sonogashira cross-coupling or conjugation to bioorthogonal handles. acs.orgmdpi.com | Imparts fluorescence for biological imaging and sensing; properties can be tuned by altering the conjugated system. acs.org |
| Lipidation | Fatty Acids / Lipids | Covalent attachment to the peptide backbone. | Enhances binding to plasma proteins like albumin, thereby extending circulation time. |
Advanced Analytical Methodologies and Characterization in Research
Chromatographic Techniques for Enantiomeric Separation and Analysis
Chromatography is a cornerstone for the analysis of chiral molecules like p-Amino-D-phenylalanine. Various high-performance liquid chromatography (HPLC) methods have been developed to achieve efficient separation of its stereoisomers.
Pre-column derivatization is a common strategy to enhance the chromatographic separation and detection of amino acids, which often lack a strong chromophore. springernature.com This involves reacting the amino acid with a derivatizing agent to form a product with improved detection properties, such as fluorescence or strong UV absorbance. springernature.comnih.govoup.com
For the analysis of p-Amino-D-phenylalanine, derivatizing agents like o-phthalaldehyde (B127526) (OPA) are frequently used. nih.gov OPA reacts with primary amino groups in the presence of a thiol to yield highly fluorescent isoindole derivatives, allowing for sensitive detection. nih.gov Another common agent is phenylisothiocyanate (PITC), which reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, detectable by UV. psu.edu The choice of derivatizing agent and chromatographic conditions, such as the mobile phase composition and gradient, is critical for achieving optimal separation. nih.govpsu.edunih.gov
Table 1: Common Derivatization Reagents for Amino Acid Analysis by HPLC
| Derivatizing Reagent | Abbreviation | Detection Method | Key Features |
| o-Phthalaldehyde | OPA | Fluorescence | Reacts with primary amines; requires a thiol co-reagent. nih.gov |
| Phenylisothiocyanate | PITC | UV Absorbance | Reacts with both primary and secondary amines. psu.edu |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | UV Absorbance | Chiral reagent used for creating diastereomers. springernature.comacs.orgmdpi.com |
| 9-Fluorenylmethyl-chloroformate | FMOC-Cl | Fluorescence | Reacts with primary and secondary amines. oup.com |
Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC. yakhak.orgsigmaaldrich.comchromatographyonline.comresearchgate.net These CSPs create a chiral environment that interacts differently with the D- and L-enantiomers, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. yakhak.orgresearchgate.net
Another successful approach for underivatized amino acids involves macrocyclic glycopeptide-based CSPs, like those using teicoplanin or ristocetin (B1679390) A. sigmaaldrich.comresearchgate.net These are particularly effective for polar and ionic compounds like amino acids and are compatible with aqueous mobile phases. sigmaaldrich.com Crown-ether based CSPs are also highly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com The separation efficiency is influenced by the mobile phase composition, including the type of organic modifier and pH. sigmaaldrich.comhelixchrom.comnih.gov
Marfey's method is a well-established indirect approach for determining the absolute configuration of amino acids. acs.orgmdpi.com It involves the derivatization of the amino acid hydrolysate with a chiral reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), also known as Marfey's reagent. springernature.comacs.orgacs.org This reaction creates diastereomeric pairs that can be separated by standard reversed-phase HPLC. acs.orgresearchgate.net
The key steps of Marfey's method are:
Acid hydrolysis of the peptide to release individual amino acid residues. acs.orgnih.gov
Derivatization of the hydrolysate with L-FDAA (or its D-enantiomer). acs.org
Analysis of the resulting diastereomers by RP-HPLC with UV detection, typically at 340 nm. acs.orgresearchgate.net
Comparison of the retention times with those of derivatized D- and L-amino acid standards to determine the stereochemistry. acs.org
An "advanced Marfey's method" has been developed that combines this derivatization with liquid chromatography-mass spectrometry (LC-MS), which aids in the identification of the amino acid peaks without relying solely on retention time standards. acs.orgnih.govepa.gov This is particularly useful for unusual or modified amino acids. nih.gov The elution order of the diastereomers is a key factor in the assignment of the absolute configuration. nih.govacs.org
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and analysis of p-Amino-D-phenylalanine hydrochloride, especially when it is incorporated into larger molecules like peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules in solution. For p-Amino-D-phenylalanine, both ¹H and ¹³C NMR spectroscopy provide valuable information about its chemical environment. hmdb.cachemicalbook.combmrb.io
In ¹H NMR spectra of phenylalanine, characteristic signals appear for the aromatic protons on the benzene (B151609) ring and the protons on the α-carbon and β-carbon of the amino acid backbone. hmdb.cachemicalbook.com Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can be used to correlate protons with their directly attached carbon atoms, aiding in the complete assignment of the NMR signals. hmdb.ca Solid-state NMR has also been employed to study the structure and dynamics of phenylalanine residues within peptides, providing insights into their interactions with other molecules. illinois.edunih.gov
Table 2: Representative ¹H NMR Chemical Shifts for L-Phenylalanine
| Proton | Chemical Shift (ppm) |
| Aromatic (C2-H, C6-H) | 7.428 |
| Aromatic (C3-H, C5-H) | 7.383 |
| Aromatic (C4-H) | 7.333 |
| α-H | 3.990 |
| β-H | 3.286 |
| β'-H | 3.126 |
| Note: Chemical shifts can vary depending on the solvent and pH. Data from ChemicalBook for L-Phenylalanine. chemicalbook.com |
Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the identification of molecules. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures, such as peptide digests. nih.govnih.gov
Tandem mass spectrometry (MS/MS) is particularly valuable for peptide sequencing. In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. youtube.comyoutube.com This fragmentation pattern provides information about the amino acid sequence of the peptide. youtube.com The inclusion of a non-proteinogenic amino acid like p-Amino-D-phenylalanine in a peptide can be identified by the characteristic mass shift in the peptide and its fragment ions. LC-MS/MS methods are routinely used to quantify peptides and proteins in biological samples with high sensitivity and specificity. nih.govmdpi.com
UV-Visible Spectroscopy in Complex Formation Research
UV-Visible spectroscopy is a valuable analytical technique for investigating the formation of complexes involving aromatic amino acids. While specific studies detailing the complex formation of this compound are not extensively documented in the provided research, the principles of the method can be understood from studies on similar compounds. The technique relies on monitoring changes in the absorption of ultraviolet or visible light by a substance as it interacts with other molecules to form a complex. nih.gov Aromatic amino acids like phenylalanine possess chromophoric phenyl groups that absorb UV light at specific wavelengths. acs.orgthermofisher.com
The formation of a coordination complex between a molecule like p-Amino-D-phenylalanine and a metal ion, for instance, typically leads to a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity. By systematically varying the concentration of the interacting species and monitoring the spectral changes, researchers can determine the stoichiometry of the resulting complex and calculate its formation constant. For example, in a study on the complex formation between Fe(II) and 5-amino-1,10-phenanthroline, UV-Visible spectroscopy was used to establish a 1:3 stoichiometric ratio and determine the complex's formation constant. nih.gov Similar methodologies could be applied to study the complexation behavior of this compound with various substrates, providing insight into its binding properties.
Circular Dichroism (CD) for Chiral Sensing
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for the chiral recognition and analysis of enantiomeric molecules like p-Amino-D-phenylalanine. This method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. Enantiomers, being non-superimposable mirror images, produce CD spectra that are approximately equal in magnitude but opposite in sign. researchgate.net This characteristic makes CD an ideal tool for distinguishing between D- and L-amino acids.
In research, D-phenylalanine is utilized as a calibrator for quantifying amino acids in liquid chromatography-circular dichroism (LC-CD) systems, highlighting its importance as a reference standard for chiral analysis. researchgate.netnih.gov The identity and absolute optical conformation of D-phenylalanine have been confirmed using CD spectroscopy alongside other methods. researchgate.netnih.gov
Recent advancements have explored using structured media to enhance chiral detection. One study demonstrated that hydroxypropyl cellulose (HPC) gels can be used to distinguish between D- and L-phenylalanine enantiomers under visible light. researchgate.netnortheastern.edu The interaction between the phenylalanine enantiomers and the helical structure of the HPC gel alters the CD response, allowing for sensitive chiral identification at low concentrations. researchgate.netnortheastern.edu This approach simplifies the detection process compared to traditional UV-based methods and offers a stable, long-term sensing platform. researchgate.netnortheastern.edu
Electrochemical Biosensing Principles
Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. They are widely used for their high sensitivity, specificity, and potential for miniaturization.
Capacitive Immunosensors Utilizing p-Amino-D-phenylalanine as Hapten
A highly enantioselective and sensitive capacitive immunosensor has been developed for the detection of chiral amino acids, using p-Amino-D-phenylalanine (specifically 4-amino-D-phenylalanine) as a key recognition element. acs.orgnih.gov In this sensor design, p-Amino-D-phenylalanine functions as a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier. This hapten was previously used to generate a monoclonal anti-D-amino acid antibody (anti-d-AA) that stereoselectively recognizes and binds to it. acs.org
The principle of the sensor is based on a competitive immunoassay format. The p-Amino-D-phenylalanine hapten is immobilized on the sensor's surface. When a sample containing a free D-amino acid analyte (like D-phenylalanine) and the specific anti-d-AA antibody is introduced, the free analyte competes with the immobilized hapten for the antibody's binding sites. acs.org The binding of the antibody to the hapten-modified surface causes a change in the electrical capacitance. This capacitance change is measured with high sensitivity using a potentiostatic step method. acs.orgnih.gov The sensor demonstrates exquisite stereoselectivity and can detect trace impurities of D-phenylalanine as low as 0.001%. acs.orgnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Hapten | p-Amino-D-phenylalanine (4-NH2-d-Phe) | acs.orgnih.gov |
| Recognition Element | Monoclonal anti-D-amino acid antibody (anti-d-AA) | acs.org |
| Detection Method | Capacitive measurement (potentiostatic step) | acs.orgnih.gov |
| Analyte | D-phenylalanine | acs.orgnih.gov |
| Key Feature | Highly enantioselective for D-amino acids | acs.org |
| Reported Detection Limit | 5 pg/mL for the antibody; trace impurities of D-phenylalanine as low as 0.001% | acs.orgnih.gov |
Immobilization Strategies on Electrode Surfaces
The successful fabrication of the capacitive immunosensor relies on a precise, multi-step strategy for covalently immobilizing the p-Amino-D-phenylalanine hapten onto a gold electrode surface. acs.orgnih.govcapes.gov.br This ensures a stable and reactive sensor interface for antibody binding. The immobilization process is as follows:
Self-Assembled Monolayer Formation : The process begins by treating the gold electrode with mercaptoacetic acid. The thiol group of the mercaptoacetic acid forms a strong, covalent bond with the gold surface, creating a self-assembled monolayer (SAM) with terminal carboxylic acid groups. acs.orgnih.gov
Carbodiimide (B86325) Activation : The surface is then modified with tyramine. This is achieved through carbodiimide chemistry, where reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid groups on the SAM, making them reactive towards the amine group of tyramine. acs.org
Hapten Immobilization via Diazotization : Finally, the p-Amino-D-phenylalanine hapten is covalently attached to the tyramine-modified surface through diazotization. acs.orgnih.govcapes.gov.br The primary amino group on the phenyl ring of the hapten is converted into a reactive diazonium salt, which then couples to the activated electrode surface.
The entire immobilization process can be monitored in-situ using techniques such as a Quartz Crystal Microbalance (QCM), which measures the change in mass on the electrode surface at each step, confirming the successful attachment of each layer. acs.org
Theoretical and Computational Studies
Molecular Modeling and Docking Studies of Derivatives
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein or enzyme. While specific docking studies on p-Amino-D-phenylalanine hydrochloride derivatives are not extensively documented in publicly available literature, the general principles can be inferred from studies on similar phenylalanine derivatives. These studies are crucial in the rational design of new therapeutic agents.
For instance, molecular docking has been employed to study various phenylalanine derivatives as potential inhibitors for different enzymes. nih.govnih.gov The process typically involves:
Preparation of the Ligand and Receptor: The three-dimensional structure of the p-Amino-D-phenylalanine derivative (the ligand) is generated and its energy is minimized. The target receptor's structure, often obtained from protein data banks, is prepared by adding hydrogen atoms and assigning appropriate charges.
Docking Simulation: The ligand is then placed in the binding site of the receptor, and various conformational poses are explored. Scoring functions are used to estimate the binding affinity for each pose.
Analysis of Interactions: The most favorable poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding.
A representative table from a hypothetical docking study might look like this:
| Derivative of p-Amino-D-phenylalanine | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| N-acetyl-p-amino-D-phenylalanine | Hypothetical Kinase | -8.5 | Lys72, Glu91, Phe168 |
| p-Amino-D-phenylalanine methyl ester | Hypothetical Protease | -7.9 | Asp102, His57, Ser195 |
This table is illustrative and not based on published experimental data for this compound.
Density Functional Theory (DFT) Calculations for Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the nature and strength of non-covalent interactions, which are fundamental to understanding the behavior of molecules like this compound in various environments.
DFT calculations can provide detailed information about:
Intramolecular Interactions: The interactions between the amino group, the carboxylic acid, and the phenyl ring within a single molecule.
Intermolecular Interactions: The forces between two or more molecules, such as hydrogen bonding and π-π stacking, which govern self-assembly and crystal packing. researchgate.netnih.gov
For this compound, the protonated amino group and the carboxylic acid are primary sites for hydrogen bonding. The phenyl ring, with its electron-donating amino substituent, can participate in π-π stacking interactions. DFT calculations can quantify the energies of these interactions and predict the most stable dimeric or oligomeric structures.
A summary of hypothetical DFT calculation results for the interaction energies of this compound could be presented as follows:
| Interaction Type | System | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Dimer (head-to-tail) | -15.2 |
| π-π Stacking | Dimer (parallel-displaced) | -4.5 |
| C-H···π Interaction | Dimer | -2.1 |
This table is illustrative and not based on published experimental data for this compound.
These calculations can also predict vibrational frequencies (e.g., IR and Raman spectra) and electronic properties (e.g., HOMO-LUMO gap), which can be correlated with experimental data. nih.gov
Simulations of Self-Assembly and Material Properties
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the self-assembly of molecules into larger structures. rsc.orgdovepress.com While specific MD simulations for this compound are not readily found, studies on L-phenylalanine and other aromatic amino acids provide a framework for understanding its potential self-assembly behavior. nih.govdntb.gov.ua
The self-assembly of phenylalanine is driven by a combination of hydrogen bonding between the amino and carboxyl groups and π-π stacking of the phenyl rings. nih.gov In the case of this compound, the presence of the para-amino group would introduce additional hydrogen bonding capabilities and alter the electronic nature of the phenyl ring, likely influencing the final assembled structures. The D-stereochemistry is also known to affect the morphology of self-assembled structures, sometimes leading to different nanostructures compared to the L-enantiomer. nih.gov
An MD simulation of this compound in an aqueous environment could reveal:
The initial stages of aggregation and nucleation.
The preferred packing arrangements and morphologies (e.g., nanofibers, nanotubes, or sheets).
The role of water molecules in mediating intermolecular interactions.
The results of such simulations could be used to predict material properties such as mechanical strength or gelation capabilities.
| Simulation Parameter | Value |
| System Size | 512 molecules of this compound in water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Predicted Outcome | Formation of fibrillar aggregates with a diameter of ~5 nm |
This table is illustrative and not based on published simulation data for this compound.
Stereochemical Interaction within Polymeric Systems
The incorporation of D-amino acids into polypeptide chains can have profound effects on the structure and function of the resulting polymer. nih.govnih.gov While proteins in nature are almost exclusively composed of L-amino acids, synthetic polymers containing D-amino acids are of great interest for developing novel biomaterials with enhanced properties, such as resistance to enzymatic degradation. mdpi.com
The synthesis of poly-p-amino-DL-phenylalanine has been reported, indicating that p-Amino-D-phenylalanine can be incorporated into a polymer chain. acs.org The stereochemistry of the amino acid monomers plays a crucial role in determining the secondary structure of the polymer. For example, a polymer made exclusively of D-amino acids would be expected to form a left-handed alpha-helix, the mirror image of the right-handed helix formed by L-amino acids.
In a copolymer containing both L- and D-p-aminophenylalanine, the stereochemical interactions would likely disrupt the formation of regular secondary structures like alpha-helices or beta-sheets. This could lead to a more disordered or random coil conformation. Computational studies, such as MD simulations of these polymers, could predict the conformational preferences and the resulting macroscopic properties.
| Polymer Composition | Predicted Secondary Structure | Potential Property |
| Poly-p-amino-D-phenylalanine | Left-handed α-helix | High resistance to proteolysis |
| Poly-p-amino-L-phenylalanine | Right-handed α-helix | Susceptible to proteolysis |
| Poly-p-amino-DL-phenylalanine | Random coil / Disordered | Increased solubility, altered immunogenicity |
This table is illustrative and based on general principles of polymer stereochemistry.
The presence of the D-enantiomer can also influence the interactions of the polymer with other chiral molecules, a property that could be exploited in chiral separation technologies or stereospecific catalysis. acs.orgacs.org
Q & A
Basic Research Questions
Q. How is p-Amino-D-phenylalanine hydrochloride characterized in terms of structural and chemical identity?
- Methodological Answer : Characterization involves nuclear magnetic resonance (NMR) for confirming stereochemistry, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. The compound’s CAS Registry Number (126257-07-6) and molecular formula (C₉H₁₂N₂O₂·HCl) are critical for database cross-referencing . Differential scanning calorimetry (DSC) can determine melting points (mp 247–249°C for the L-isomer hemihydrate; analogous methods apply to the D-isomer) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional chemical hygiene plans, including:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Engineering controls: Fume hoods for weighing and synthesis steps to minimize inhalation risks .
- Storage: In airtight containers at room temperature, protected from moisture to avoid degradation .
- Emergency procedures: Immediate decontamination with water for spills and access to safety showers .
Q. What analytical techniques are used to quantify this compound in complex mixtures?
- Methodological Answer :
- UV-Vis spectroscopy : Quantification via absorbance at 260–280 nm, calibrated against standard curves.
- Ion-exchange chromatography : Separation based on ionic interactions, optimized at pH 6.6 for stability .
- Titrimetry : Acid-base titration with standardized HCl/NaOH to determine hydrochloride content .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be validated, and what are common sources of contamination?
- Methodological Answer :
- Chiral HPLC : Use columns like Chirobiotic T™ with polar organic mode (methanol:acetic acid:triethylamine = 100:0.1:0.1) to resolve D/L isomers .
- Circular dichroism (CD) : Detect optical activity peaks specific to the D-isomer at 210–230 nm.
- Contamination sources : Residual L-isomer from incomplete synthesis or racemization during storage. Mitigate via strict temperature control (<25°C) and inert atmosphere .
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer :
- Stepwise synthesis : Start with D-phenylalanine, introduce the amino group via nitration/reduction, and form the hydrochloride salt with HCl gas in anhydrous ethanol .
- Byproduct control : Monitor pH during salt formation (target pH 4–5) to avoid over-acidification, which generates impurities like dichlorophenylalanine .
- Crystallization : Use ethanol/water (70:30 v/v) for recrystallization; cooling rate of 1°C/min enhances crystal purity .
Q. How does this compound interact with biological systems in in vitro assays?
- Methodological Answer :
- Enzyme inhibition studies : Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., aminotransferases).
- Cellular uptake : Radiolabel with ¹⁴C and track accumulation in cell lysates via scintillation counting .
- Stability in media : Pre-incubate in DMEM at 37°C for 24 hours; analyze degradation products with LC-MS .
Q. What are the implications of hydrochloride counterion dynamics on the compound’s stability and reactivity?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure weight loss at 100–150°C to assess HCl release kinetics .
- Solid-state NMR : Probe chloride ion mobility in the crystal lattice, which affects hygroscopicity .
- pH-solubility profile : Adjust buffer systems (e.g., phosphate vs. citrate) to study salt dissociation in aqueous solutions .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported melting points between D- and L-isomers of amino-phenylalanine hydrochlorides?
- Methodological Answer :
- Contradiction : L-isomer hemihydrate (CAS 24286-13-3) has mp 247–249°C , while D-isomer data may vary due to hydration state or impurities.
- Resolution : Perform DSC on both isomers under identical conditions (heating rate 10°C/min, nitrogen purge). Compare thermograms to isolate hydrate/dehydration effects .
Tables for Key Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
